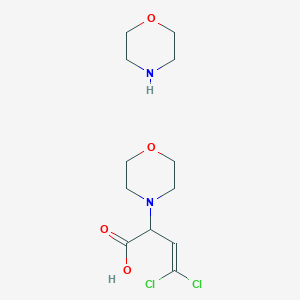
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine is a chemical compound with the molecular formula C12H20Cl2N2O4. It is known for its unique structure, which includes both morpholine and dichloro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine typically involves the reaction of morpholine with a dichloro-substituted butenoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine involves its interaction with specific molecular targets and pathways. The dichloro and morpholine groups may play a role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dichloro-2-morpholin-4-ylbutanoic acid: Similar structure but lacks the enoic acid group.
2-Morpholin-4-ylbut-3-enoic acid: Similar structure but lacks the dichloro groups.
4-Chloro-2-morpholin-4-ylbut-3-enoic acid: Similar structure with only one chloro group.
Uniqueness
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine is unique due to the presence of both dichloro and morpholine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
6625-03-2 |
|---|---|
Fórmula molecular |
C12H20Cl2N2O4 |
Peso molecular |
327.20 g/mol |
Nombre IUPAC |
4,4-dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine |
InChI |
InChI=1S/C8H11Cl2NO3.C4H9NO/c9-7(10)5-6(8(12)13)11-1-3-14-4-2-11;1-3-6-4-2-5-1/h5-6H,1-4H2,(H,12,13);5H,1-4H2 |
Clave InChI |
NEOQMMWFZUUQDZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1.C1COCCN1C(C=C(Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


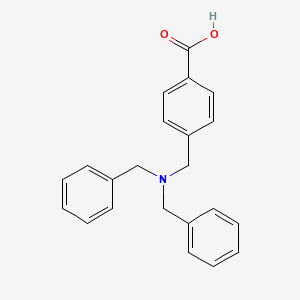
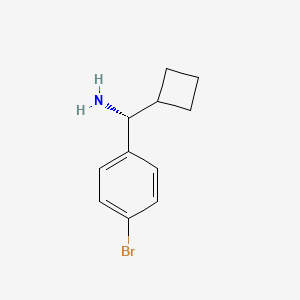

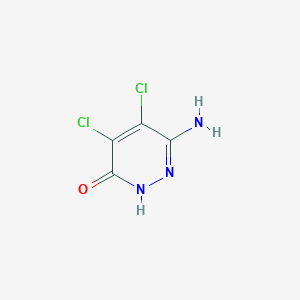
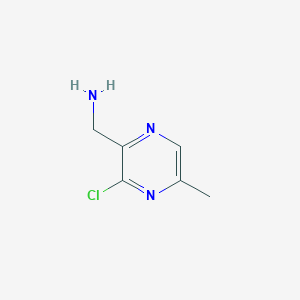
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
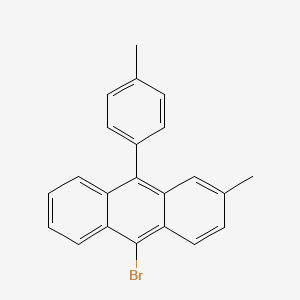
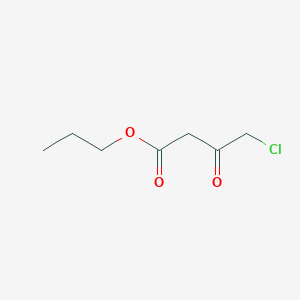


![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)


